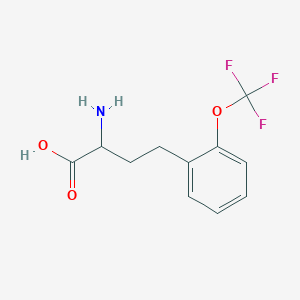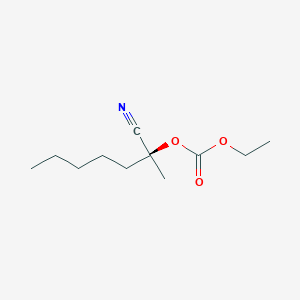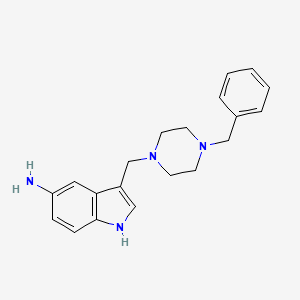![molecular formula C27H32N2O B14174918 N-Cyclohexyl-2-methyl-N-{[1-(2-methylbenzyl)-1H-pyrrol-2-yl]methyl}benzamide CAS No. 853376-05-3](/img/structure/B14174918.png)
N-Cyclohexyl-2-methyl-N-{[1-(2-methylbenzyl)-1H-pyrrol-2-yl]methyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anserine, mononitrate is a compound that combines anserine, a naturally occurring dipeptide, with a nitrate group. Anserine is a histidine-containing dipeptide found in the skeletal muscle and brain of mammals and birds. It is known for its antioxidant and anti-inflammatory properties. The addition of a nitrate group enhances its stability and bioavailability, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of anserine, mononitrate typically involves the nitration of anserine. This can be achieved through the reaction of anserine with nitric acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure the selective nitration of the compound.
Industrial Production Methods
Industrial production of anserine, mononitrate involves large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in the industrial production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Anserine, mononitrate undergoes various chemical reactions, including:
Oxidation: The nitrate group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitrate group can be reduced to form amines.
Substitution: The nitrate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Nitro derivatives of anserine.
Reduction: Amines and other reduced forms of anserine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Anserine, mononitrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a model compound for studying nitration processes.
Biology: Studied for its antioxidant and anti-inflammatory properties, as well as its role in cellular metabolism.
Medicine: Investigated for its potential therapeutic effects in conditions such as cardiovascular diseases and neurodegenerative disorders.
Industry: Used in the development of dietary supplements and functional foods due to its health benefits.
Mécanisme D'action
The mechanism of action of anserine, mononitrate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Anserine scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Effects: It inhibits the activity of pro-inflammatory enzymes and cytokines.
Cardiovascular Benefits: The nitrate group is converted to nitric oxide, which has vasodilatory effects and improves blood flow.
Neuroprotective Effects: Anserine protects neurons from oxidative damage and supports cognitive function.
Comparaison Avec Des Composés Similaires
Anserine, mononitrate can be compared with other similar compounds such as:
Carnosine: Another histidine-containing dipeptide with antioxidant properties. Anserine is more stable and resistant to degradation.
Taurine: An amino acid with antioxidant and anti-inflammatory effects. Anserine has additional benefits due to the presence of the nitrate group.
Creatine: Known for its role in energy metabolism. Anserine provides additional neuroprotective and cardiovascular benefits.
Propriétés
Numéro CAS |
853376-05-3 |
|---|---|
Formule moléculaire |
C27H32N2O |
Poids moléculaire |
400.6 g/mol |
Nom IUPAC |
N-cyclohexyl-2-methyl-N-[[1-[(2-methylphenyl)methyl]pyrrol-2-yl]methyl]benzamide |
InChI |
InChI=1S/C27H32N2O/c1-21-11-6-8-13-23(21)19-28-18-10-16-25(28)20-29(24-14-4-3-5-15-24)27(30)26-17-9-7-12-22(26)2/h6-13,16-18,24H,3-5,14-15,19-20H2,1-2H3 |
Clé InChI |
DRUUFNDOEWTTDJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CN2C=CC=C2CN(C3CCCCC3)C(=O)C4=CC=CC=C4C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-Amino-2-(2-methoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14174836.png)
![1-Phenyl-6-[4-[4-[4-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene](/img/structure/B14174842.png)



![5-tert-Butyl-3'-nitro[1,1'-biphenyl]-3,4-dione](/img/structure/B14174873.png)

![N-(4-methoxyphenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14174880.png)
![3-{[4-(1,2-Benzoxazol-3-yl)pyrimidin-2-yl]amino}-4-methylphenol](/img/structure/B14174883.png)

![{2-[(E)-(Butylimino)methyl]phenyl}methanol](/img/structure/B14174896.png)
![5-(Butylsulfanyl)-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14174907.png)


